1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
The compound 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted at the 4-position with a benzodiazolyl moiety. The benzodiazolyl group is further modified with a 2-methoxyethyl chain at its 1-position, while the pyrrolidinone nitrogen is substituted with a butyl group. The methoxyethyl substituent may enhance solubility compared to bulkier aromatic groups, while the butyl chain could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-butyl-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-3-4-9-20-13-14(12-17(20)22)18-19-15-7-5-6-8-16(15)21(18)10-11-23-2/h5-8,14H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWFBHUGQQLPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Moiety: The final step involves the reaction of the alkylated benzimidazole with butylamine and succinic anhydride to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or pyrrolidinone rings.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₂₄N₃O
- Molecular Weight : 300.40 g/mol
- IUPAC Name : 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
The structure features a pyrrolidine ring linked to a benzodiazole moiety, which is known for its biological activity. The methoxyethyl group enhances its solubility and bioavailability, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspases .
Neuroprotective Effects
The compound's structural similarities to known neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Benzodiazoles have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Antimicrobial Properties
Preliminary research indicates that this compound may possess antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential as a new class of antimicrobial agents .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings. For instance:
- A study on benzodiazole derivatives showed promising results in reducing tumor size in animal models of breast cancer .
- Another study reported the neuroprotective effects of similar compounds in models of Alzheimer's disease, where they mitigated cognitive decline .
Current Research Directions
Ongoing research is focused on synthesizing analogs of this compound to enhance its biological activity and reduce potential side effects. Structure-activity relationship (SAR) studies are essential for identifying the most effective modifications .
Future Prospects
The future applications of this compound could extend into various therapeutic areas beyond oncology and neurology, including anti-inflammatory and analgesic therapies. The versatility of the benzodiazole framework provides a robust platform for drug discovery.
Mechanism of Action
The mechanism of action of 1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, highlighting variations in substituents, molecular properties, and inferred functional implications:
Key Structural and Functional Insights:
Substituent Effects on Solubility and Lipophilicity: The methoxyethyl group in the target compound provides moderate hydrophilicity compared to phenoxyethyl derivatives (e.g., ), which introduce aromatic rings and higher logP values. This may favor pharmacokinetic properties in aqueous environments. The hydrochloride salt in ’s compound significantly enhances water solubility, a common strategy for improving bioavailability in drug development.
Propyl vs. ethyl linkers ( vs. others) alter spatial orientation, which could influence binding affinity to target proteins.
Steric and Electronic Modifications: Dimethylphenoxy substituents () introduce steric bulk and electron-donating effects, which may enhance receptor selectivity or stability against oxidative metabolism. The 1,3-benzodiazole core is conserved across all analogs, suggesting its critical role in scaffold integrity and π-π stacking interactions.
Biological Activity
1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a compound that belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 278.36 g/mol. The compound features a pyrrolidine ring and a benzodiazole moiety, which are critical for its biological interactions.
| Property | Details |
|---|---|
| CAS No. | Not available |
| Molecular Formula | C15H22N4O |
| Molecular Weight | 278.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The benzodiazole ring may interact with active sites of specific enzymes, inhibiting their activity.
- Receptor Modulation : The compound could bind to neurotransmitter receptors, potentially influencing neural signaling pathways.
Anticancer Potential
Benzodiazole derivatives have been explored for their anticancer activities:
- Mechanisms : They may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit:
- Cognitive Enhancement : Potential benefits in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activities of benzodiazole derivatives:
- Study on Antimicrobial Activity : A study evaluated the antibacterial properties of various benzodiazole derivatives, finding that certain compounds significantly inhibited bacterial growth with minimal cytotoxicity .
- Anticancer Research : Another investigation focused on the anticancer potential of related benzodiazoles, revealing that they could effectively induce apoptosis in cancer cell lines through mitochondrial pathways .
- Neuropharmacology : Research into neuroprotective effects indicated that similar compounds could enhance cognitive function in animal models by reducing neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
